1-Cyclopropyl-2-(2-methoxyethoxy)ethan-1-ol
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Overview
Description
1-Cyclopropyl-2-(2-methoxyethoxy)ethan-1-ol is a chemical compound with the molecular formula C8H16O3 It features a cyclopropyl group attached to an ethan-1-ol backbone, which is further substituted with a 2-(2-methoxyethoxy) group
Preparation Methods
The synthesis of 1-Cyclopropyl-2-(2-methoxyethoxy)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of cyclopropylmethanol with 2-(2-methoxyethoxy)ethyl chloride under basic conditions to form the desired product. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in an appropriate solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-Cyclopropyl-2-(2-methoxyethoxy)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Scientific Research Applications
1-Cyclopropyl-2-(2-methoxyethoxy)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as a solvent in certain industrial processes
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-2-(2-methoxyethoxy)ethan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the cyclopropyl group can interact with hydrophobic regions of proteins, potentially altering their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
1-Cyclopropyl-2-(2-methoxyethoxy)ethan-1-ol can be compared with similar compounds such as:
2-(2-Methoxyethoxy)ethanol: This compound has a similar structure but lacks the cyclopropyl group.
1-Cyclopropyl-2-(2-fluorophenyl)ethan-1-one: This compound features a cyclopropyl group and a fluorophenyl group, making it structurally similar but with different chemical properties and applications.
The unique combination of the cyclopropyl and 2-(2-methoxyethoxy) groups in this compound gives it distinct chemical and physical properties, making it valuable for various scientific and industrial applications.
Properties
Molecular Formula |
C8H16O3 |
---|---|
Molecular Weight |
160.21 g/mol |
IUPAC Name |
1-cyclopropyl-2-(2-methoxyethoxy)ethanol |
InChI |
InChI=1S/C8H16O3/c1-10-4-5-11-6-8(9)7-2-3-7/h7-9H,2-6H2,1H3 |
InChI Key |
IVSSCTQTIMTDRS-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCC(C1CC1)O |
Origin of Product |
United States |
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